molecular formula C9H9NO3 B1608662 Ethanone, 1-(1,3-benzodioxol-5-yl)-, oxime CAS No. 62681-68-9

Ethanone, 1-(1,3-benzodioxol-5-yl)-, oxime

Cat. No.: B1608662
CAS No.: 62681-68-9
M. Wt: 179.17 g/mol
InChI Key: BDSUJNDSNUKNAU-UHFFFAOYSA-N
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Description

Ethanone, 1-(1,3-benzodioxol-5-yl)-, oxime is an organic compound characterized by the presence of an ethanone group attached to a 1,3-benzodioxol-5-yl moiety, with an oxime functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethanone, 1-(1,3-benzodioxol-5-yl)-, oxime typically involves the reaction of 1-(1,3-benzodioxol-5-yl)ethanone with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an aqueous or alcoholic medium, often under reflux conditions to ensure complete conversion to the oxime derivative.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: Ethanone, 1-(1,3-benzodioxol-5-yl)-, oxime can undergo various chemical reactions, including:

    Oxidation: The oxime group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The oxime can be reduced to form amines.

    Substitution: The benzodioxol moiety can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic reagents like halogens or sulfonyl chlorides can be used under acidic or basic conditions.

Major Products Formed:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of halogenated or sulfonated derivatives.

Scientific Research Applications

Ethanone, 1-(1,3-benzodioxol-5-yl)-, oxime has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethanone, 1-(1,3-benzodioxol-5-yl)-, oxime depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The oxime group can form hydrogen bonds and other interactions with target molecules, influencing their function and leading to desired therapeutic effects .

Comparison with Similar Compounds

  • Ethanone, 1-(1,3-benzodioxol-5-yl)-
  • 1-(1,3-Benzodioxol-5-yl)ethanone oxime

Comparison: Ethanone, 1-(1,3-benzodioxol-5-yl)-, oxime is unique due to the presence of the oxime functional group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. The oxime group can participate in specific reactions, such as forming stable complexes with metal ions, which may not be possible with similar compounds lacking this functional group .

Properties

IUPAC Name

N-[1-(1,3-benzodioxol-5-yl)ethylidene]hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO3/c1-6(10-11)7-2-3-8-9(4-7)13-5-12-8/h2-4,11H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDSUJNDSNUKNAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NO)C1=CC2=C(C=C1)OCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70405346
Record name Ethanone, 1-(1,3-benzodioxol-5-yl)-, oxime
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70405346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62681-68-9
Record name Ethanone, 1-(1,3-benzodioxol-5-yl)-, oxime
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70405346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Powdered sodium hydroxide (6.6 g, 170 mmol, 9.0 equiv) and hydroxylamine hydrochloride (3.8 g, 55 mmol, 3.0 equiv) were sequentially added to a stirred suspension of and 3,4-(methylenedioxy)acetophenone (9) (3.0 g, 18 mmol, 1.0 equiv) in ethanol (32 mL) and distilled water (13 mL) at 25° C. The reaction vessel was equipped with a reflux condenser and heated to 80° C. via oil bath for 3 h. The reaction mixture was cooled to 25° C., diluted with saturated aqueous ammonium chloride (400 mL), and the product was extracted with dichloromethane (5×125 mL). The combined organic layers were dried (sodium sulfate), gravity filtered, and concentrated by rotary evaporation. The residue was purified by rinsing with cold dichloromethane followed by vacuum filtration to afford 12 (2.9 g, 87% yield) as an off-white crystalline solid. Rf=0.41 (25% ethyl acetate in hexane); 1H NMR (500 MHz, CDCl3) δ 7.77 (s, 1H, OH), 7.18 (d, 1H, J=1.5 Hz, ArH), 7.10 (dd, 1H, J=6, 1.5 Hz, ArH), 6.81 (d, 1H, J=6 Hz, ArH), 5.99 (s, 2H, OCH2O), 2.24 (s, 3H, CH3); IR (neat film) 3296 (w, br), 3228 (w, br), 2907 (w), 1505 (s), 1266 (s), 1227 (s), 1037 (s) cm−1; HRMS (EI) m/z: Calcd for C9H9NO3 (M+) 179.0582; observed 179.0584.
Quantity
6.6 g
Type
reactant
Reaction Step One
Quantity
3.8 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
32 mL
Type
solvent
Reaction Step One
Name
Yield
87%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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